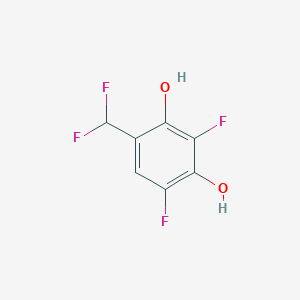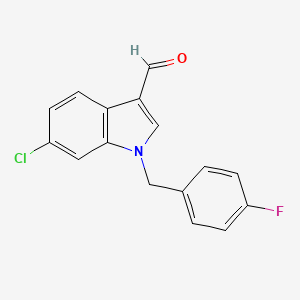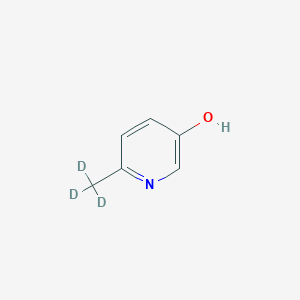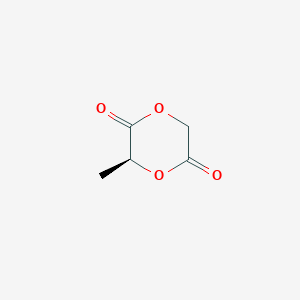
Cytidine, cytidylyl-(3'(R)5')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, cytidylyl-(3’®5’)-, also known as cytidylyl-(3’->5’)-cytidine, is a nucleotide compound that plays a crucial role in various biological processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions of the ribose sugars. This compound is significant in the study of nucleic acids and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cytidylyl-(3’®5’)- involves the formation of a phosphodiester bond between two cytidine molecules. This can be achieved through chemical or enzymatic methods. One common approach is the use of phosphoramidite chemistry, where protected cytidine derivatives are coupled using a phosphoramidite reagent, followed by oxidation to form the phosphodiester bond . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
Industrial production of cytidine, cytidylyl-(3’®5’)- often involves large-scale enzymatic synthesis. Enzymes such as nucleotidyl transferases can catalyze the formation of the phosphodiester bond between cytidine molecules under mild conditions. This method is preferred for its specificity and efficiency, reducing the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, cytidylyl-(3’®5’)- can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual cytidine molecules.
Oxidation and Reduction: The nucleobase cytosine can undergo oxidation and reduction reactions, although these are less common in the context of the intact nucleotide.
Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Chemical oxidizing agents like potassium permanganate or enzymatic oxidation using oxidases.
Substitution: Chemical reagents such as alkylating agents or acylating agents under mild conditions.
Major Products Formed
Hydrolysis: Cytidine monophosphate and free cytidine.
Oxidation: Oxidized cytidine derivatives.
Substitution: Modified cytidine nucleotides with various functional groups.
Applications De Recherche Scientifique
Cytidine, cytidylyl-(3’®5’)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in RNA structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics
Mécanisme D'action
The mechanism of action of cytidine, cytidylyl-(3’®5’)- involves its incorporation into RNA molecules, where it participates in the formation of the RNA backbone through phosphodiester linkages. It can also act as a substrate for various enzymes, including nucleotidyl transferases and kinases, which modify its structure and function. The molecular targets and pathways involved include RNA polymerases, ribonucleases, and signaling pathways related to nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide with a single cytidine molecule and a phosphate group.
Cytidine diphosphate (CDP): Contains two phosphate groups linked to a cytidine molecule.
Cytidine triphosphate (CTP): Contains three phosphate groups linked to a cytidine molecule.
Cytidine 3’,5’-cyclic monophosphate (cCMP): A cyclic nucleotide with a phosphodiester bond between the 3’ and 5’ positions of the ribose
Uniqueness
Cytidine, cytidylyl-(3’®5’)- is unique due to its structure, consisting of two cytidine molecules linked by a phosphodiester bond. This dimeric structure imparts distinct properties and functions compared to monomeric nucleotides like CMP, CDP, and CTP. Its ability to form stable duplexes and participate in specific biochemical reactions makes it valuable in various research applications .
Propriétés
Formule moléculaire |
C18H24N6O12P- |
|---|---|
Poids moléculaire |
547.4 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1 |
Clé InChI |
VJEBWUJTQMNLNC-UHFFFAOYSA-M |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)





![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
